2-[[4-amino-3-(3-fluoro-5-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-[3-[2-(2-methoxyethoxy)ethoxy]prop-1-ynyl]-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-one
Overview
Description
RV6153 is a synthetic organic compound that functions as a clinical stage inhibitor of phosphatidylinositol 3-kinase gamma and delta (PI3Kγδ). It is being developed by Janssen Biotech subsidiary RespiVert for potential therapeutic applications, particularly in the treatment of asthma and chronic obstructive pulmonary disease (COPD) . The compound is a derivative of RV1729 and is selective for PI3Kγδ over the alpha and beta enzyme isoforms .
Preparation Methods
The chemical structure of RV6153 is claimed in patent US9227977B2 . The synthetic route typically involves the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions, including cyclization and condensation reactions.
Introduction of functional groups: Various functional groups are introduced to the core structure through substitution and addition reactions.
Purification: The final compound is purified using techniques such as chromatography to obtain the desired purity.
Chemical Reactions Analysis
RV6153 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: RV6153 can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
RV6153 has several scientific research applications, including:
Chemistry: The compound is used as a tool to study the inhibition of PI3Kγδ enzymes and their role in various biochemical pathways.
Biology: RV6153 is used in biological research to investigate the effects of PI3Kγδ inhibition on cellular processes, such as cell proliferation and apoptosis.
Industry: RV6153 may have applications in the pharmaceutical industry for the development of new drugs targeting PI3Kγδ enzymes.
Mechanism of Action
RV6153 exerts its effects by selectively inhibiting the activity of PI3Kγδ enzymes. These enzymes play a crucial role in various cellular processes, including cell growth, survival, and metabolism. By inhibiting PI3Kγδ, RV6153 disrupts these processes, leading to reduced cell proliferation and increased apoptosis in certain cell types . The molecular targets of RV6153 include the catalytic subunits of PI3Kγ and PI3Kδ, which are involved in the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-triphosphate (PIP3) .
Comparison with Similar Compounds
RV6153 is unique in its selectivity for PI3Kγδ over the alpha and beta isoforms. Similar compounds include:
RV1729: The parent compound of RV6153, which also inhibits PI3Kγδ but with different selectivity and potency.
PI3K inhibitors: Other inhibitors of PI3K enzymes, such as idelalisib and duvelisib, which target different isoforms of PI3K and have varying therapeutic applications.
RV6153 stands out due to its specific selectivity for PI3Kγδ, making it a valuable tool for studying the role of these enzymes in various diseases and for developing targeted therapies .
Properties
CAS No. |
1628139-03-6 |
---|---|
Molecular Formula |
C36H31F4N7O5 |
Molecular Weight |
717.7 g/mol |
IUPAC Name |
2-[[4-amino-3-(3-fluoro-5-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-[3-[2-(2-methoxyethoxy)ethoxy]prop-1-ynyl]-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C36H31F4N7O5/c1-50-12-13-52-15-14-51-11-5-8-22-7-4-10-28-30(22)35(49)46(19-23-6-2-3-9-27(23)36(38,39)40)29(44-28)20-47-34-31(33(41)42-21-43-34)32(45-47)24-16-25(37)18-26(48)17-24/h2-4,6-7,9-10,16-18,21,48H,11-15,19-20H2,1H3,(H2,41,42,43) |
InChI Key |
JTACVHJPXOKMTI-UHFFFAOYSA-N |
SMILES |
FC(F)(C1=CC=CC=C1CN2C(CN3N=C(C4=C(N=CN=C43)N)C5=CC(F)=CC(O)=C5)=NC6=C(C(C#CCOCCOCCOC)=CC=C6)C2=O)F |
Canonical SMILES |
COCCOCCOCC#CC1=C2C(=CC=C1)N=C(N(C2=O)CC3=CC=CC=C3C(F)(F)F)CN4C5=NC=NC(=C5C(=N4)C6=CC(=CC(=C6)F)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RV6153; RV-6153; RV 6153; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.